2C-G (hydrochloride)
Overview
Description
2C-G (hydrochloride) is a psychedelic phenethylamine of the 2C-series. It is formally known as 3,4-dimethyl-2,5-dimethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive effects. It has been used as an entheogen and has structural and pharmacodynamic properties similar to other compounds in the 2C-series .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2C-G (hydrochloride) typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves methylation of the amine group to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2C-G (hydrochloride) are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2C-G (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group in intermediates to an amine group.
Substitution: Substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2C-G (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.
Biology: Investigated for its effects on serotonin receptors and other neurotransmitter systems.
Medicine: Studied for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the development of new psychoactive substances and forensic analysis
Mechanism of Action
The mechanism of action of 2C-G (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .
Comparison with Similar Compounds
2C-G (hydrochloride) is similar to other compounds in the 2C-series, such as 2C-D and Ganesha. it is unique in its structural properties and duration of effects. Unlike other members of the 2C-series, 2C-G is nearly as potent as its amphetamine form .
List of Similar Compounds
- 2C-D
- Ganesha
- 2C-G-3
- 2C-G-5
- 2C-G-N
Properties
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJMRNIFGGQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327175-14-4 | |
Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-G HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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